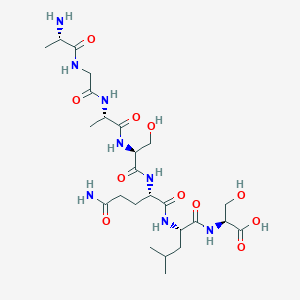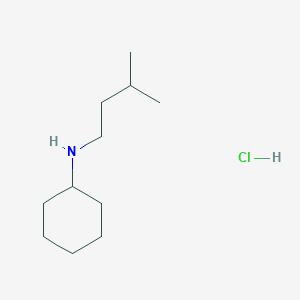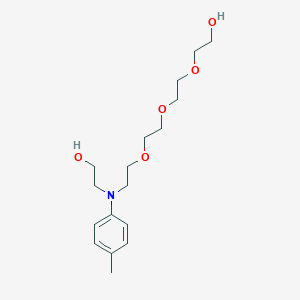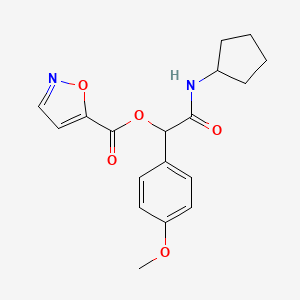
3,3'-Bis(tridecafluorohexyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene is a fluorinated organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a tridecafluorohexyl group at the 3-position. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
Introduction of Tridecafluorohexyl Groups: The tridecafluorohexyl groups can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with a tridecafluorohexyl halide (e.g., tridecafluorohexyl iodide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the fluorinated alkyl groups.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene is largely dependent on its application. In the context of organic electronics, the compound functions by facilitating charge transport through its conjugated bithiophene core. The fluorinated alkyl groups enhance the compound’s solubility and stability, allowing for better film formation and performance in devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Bis(trifluoromethyl)phenylacetic acid
- 3,4-Bis(3-nitrofurazan-4-yl)furoxan
- 3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan
Uniqueness
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene stands out due to its high degree of fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it particularly suitable for applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
630045-87-3 |
|---|---|
Molekularformel |
C20H4F26S2 |
Molekulargewicht |
802.3 g/mol |
IUPAC-Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-2-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C20H4F26S2/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)5-1-3-47-7(5)8-6(2-4-48-8)10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-4H |
InChI-Schlüssel |
YGKXQOWSWQFNAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CS2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)



![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)



![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)



